Glass Transition Temperature (Tg) Superiority of HHPA-Cured Networks Over THPA
In a direct comparative study of technical-grade TGDDM cured with HHPA versus THPA, the HHPA-cured network exhibited a significantly higher onset glass transition temperature (Tg). The HHPA-cured system achieved a Tg of 206°C, which was 22°C higher than the 184°C Tg of the THPA-cured system [1]. This demonstrates HHPA's ability to form a more rigid, thermally stable crosslinked network.
| Evidence Dimension | Onset Glass Transition Temperature (Tg) |
|---|---|
| Target Compound Data | 206°C |
| Comparator Or Baseline | Tetrahydrophthalic anhydride (THPA): 184°C |
| Quantified Difference | HHPA Tg is 22°C higher (12% increase) |
| Conditions | Stoichiometric curing of TGDDM epoxy resin; measured by DSC |
Why This Matters
A 22°C increase in Tg significantly expands the upper-use temperature range of the final product, making HHPA essential for applications requiring high thermal endurance.
- [1] Polymer networks derived from the anhydride curing of tetraepoxides. (1997). Journal of Applied Polymer Science, 64(1), 157–166. View Source
